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Compound of Interest

Compound Name: 1-Cyclohexyl-2-buten-1-ol

Cat. No.: B1144606

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information,
spectroscopic data, and synthetic methodologies for (E)-1-cyclohexylbut-2-en-1-ol. The
information is intended to support research, discovery, and development activities where this
molecule is of interest.

Core Structural and Physicochemical Data

(E)-1-cyclohexylbut-2-en-1-ol is a secondary allylic alcohol. Its structure consists of a
cyclohexyl ring attached to a but-2-en-1-ol moiety with a trans (E) configuration at the carbon-
carbon double bond.

Table 1: Key Identifiers and Physicochemical Properties
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Property Value Source
IUPAC Name (E)-1-cyclohexylbut-2-en-1-ol PubChem[1]
CAS Number 79605-62-2 NIST WebBook[2]
Chemical Formula C10H180 PubChem[1]
Molecular Weight 154.25 g/mol PubChem[1]
Canonical SMILES C/C=C/Cc(c1ccceel)o PubChem[1]
InChl=1S/C10H180/c1-2-6-
InChl 10(11)9-7-4-3-5-8-9/h2,6,9- PubChem[1]
11H,3-5,7-8H2,1H3/b6-2+
WZIIBXRIIUAFOT-
InChlKey PubChem[1]

QHHAFSJGSA-N

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation

of (E)-1-cyclohexylbut-2-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published, and assigned NMR dataset for (E)-1-cyclohexylbut-2-en-1-ol is

not readily available in the public domain, related structural analogs and general principles of

NMR spectroscopy allow for the prediction of its spectral features.

Table 2: Predicted *H NMR Chemical Shifts
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ST Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (ppm) (Hz)

H1 (CH-OH) ~3.8-4.2 m

H2 (=CH) ~5.4-57 m

H3 (=CH) ~5.6-5.9 m J(H2,H3) = 15 (trans)

H4 (CHs) ~1.7 d J(H3,H4) = 6

Cyclohexyl-H ~0.9-2.0 m

OH Variable br s

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C1 (CH-OH) ~75 - 80

C2 (=CH) ~125- 135

C3 (=CH) ~128 - 138

C4 (CHs) ~17-20

C1' (Cyclohexyl) ~40 - 45

Cyclohexyl carbons ~25-30

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the gas-phase IR spectrum of 1-cyclohexyl-2-buten-
1-ol (c,t).[2] Key expected absorptions are:

e ~3300-3500 cm™1 (broad): O-H stretching vibration, characteristic of the alcohol functional
group.

e ~2850-2950 cm~1: C-H stretching vibrations of the cyclohexyl and alkenyl groups.

e ~1665-1675 cm~! (weak): C=C stretching vibration for the trans double bond.
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e ~960-970 cm~1 (strong): C-H out-of-plane bending (trans-alkene).

e ~1050-1150 cm~*: C-O stretching vibration.

Mass Spectrometry (MS)

The NIST WebBook also contains the electron ionization (El) mass spectrum for this
compound.[2] The fragmentation pattern would be expected to show a molecular ion peak (M+)
at m/z 154, with subsequent fragmentation patterns characteristic of allylic alcohols, including
loss of water (M-18), and cleavage of the cyclohexyl ring.

Experimental Protocols: Synthesis of (E)-1-
cyclohexylbut-2-en-1-ol
Two primary retrosynthetic pathways are plausible for the laboratory-scale synthesis of (E)-1-

cyclohexylbut-2-en-1-ol.

Pathway 1: Grighard Reaction

This approach involves the nucleophilic addition of a propenyl organometallic reagent to
cyclohexanecarboxaldehyde.

1. Reaction in

Cyclohexanecarboxaldehyde anhydrous ether/THF

Magnesium alkoxide
intermediate
Aqueous Workup
(e.g., NH4Cl(aq))

Click to download full resolution via product page

Propenylmagnesium
bromide

(E)-1-cyclohexylbut-2-en-1-ol

Caption: Synthetic pathway via Grignard reaction.

Detailed Methodology:

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C79605622&Mask=80
https://www.benchchem.com/product/b1144606?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a
reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended
in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of (E)-1-bromopropene in the
same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent.
Gentle heating may be required to start the reaction.

e Reaction with Aldehyde: The freshly prepared propenylmagnesium bromide solution is
cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous ether or THF is
then added dropwise with stirring. The reaction is typically stirred at room temperature for
several hours to ensure completion.

o Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous
solution of ammonium chloride. The organic layer is separated, and the aqueous layer is
extracted with diethyl ether. The combined organic extracts are washed with brine, dried over
anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel to
afford the desired (E)-1-cyclohexylbut-2-en-1-ol.

Pathway 2: Reduction of an o,B-Unsaturated Ketone

This method involves the selective 1,2-reduction of the corresponding a,3-unsaturated ketone,
(E)-1-cyclohexylbut-2-en-1-one.

Reduction in

(E)-1-cyclohexylbut-2-en-1-one
Methanol/Ethanol

(E)-1-cyclohexylbut-2-en-1-ol

NaBH4 / CeCI3
(Luche Reduction)

Click to download full resolution via product page
Caption: Synthetic pathway via selective ketone reduction.

Detailed Methodology:
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e Preparation of the a,B-Unsaturated Ketone: (E)-1-cyclohexylbut-2-en-1-one can be prepared
via methods such as an aldol condensation between cyclohexanecarboxaldehyde and
acetone followed by dehydration, or by the acylation of cyclohexene with crotonyl chloride
under Friedel-Crafts conditions, though the latter may yield a mixture of isomers.

o Selective Reduction (Luche Reduction): To a solution of (E)-1-cyclohexylbut-2-en-1-one and
cerium(lll) chloride heptahydrate in methanol at 0 °C, sodium borohydride is added in
portions. The use of CeCls promotes the selective 1,2-reduction of the carbonyl group over
the conjugated double bond.

o Workup: After the reaction is complete (monitored by TLC), the mixture is quenched with
water and the solvent is partially removed under reduced pressure. The aqueous residue is
extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers
are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

 Purification: The resulting crude alcohol is purified by flash column chromatography on silica
gel.

Conclusion

This guide provides essential structural and synthetic information for (E)-1-cyclohexylbut-2-en-
1-ol. The tabulated data and detailed experimental protocols offer a solid foundation for
researchers and professionals working with this compound. The provided synthetic routes are
standard and reliable methods for obtaining this allylic alcohol in a laboratory setting. Further
investigation into its biological activities and applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: (E)-1-cyclohexylbut-2-en-1-
ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144606#e-1-cyclohexylbut-2-en-1-ol-structural-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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